3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C9H10BrClO4S and a molecular weight of 329.6 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions suggest that the compound could potentially target proteins or enzymes with these functional groups.
Mode of Action
The mode of action of 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic functional groups in biological targets .
Biochemical Pathways
Given its potential to form covalent bonds with amines, alcohols, and phenols, it could potentially affect a wide range of biochemical pathways involving proteins or enzymes with these functional groups .
Pharmacokinetics
6 g/mol) suggests that it could potentially be absorbed in the body. The presence of the sulfonyl chloride group could make the compound susceptible to metabolic reactions, potentially leading to the formation of metabolites with different properties .
Result of Action
The compound’s potential to form covalent bonds with biological targets suggests that it could potentially alter the function of these targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the reactivity of the sulfonyl chloride group could be affected by the pH of the environment . Additionally, the compound’s stability could be affected by temperature and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The process often includes steps such as bromination, sulfonylation, and chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamide derivatives, which are important in medicinal chemistry .
Biology and Medicine: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors. Its sulfonyl chloride group allows for the formation of stable covalent bonds with biological molecules, making it useful in drug design .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methoxybenzenesulfonyl chloride
- 3-Chloro-4-(2-methoxyethoxy)benzenesulfonyl chloride
Uniqueness: 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO4S/c1-14-4-5-15-9-3-2-7(6-8(9)10)16(11,12)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNFIQCRKAISHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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